2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid -

2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid

Catalog Number: EVT-4060727
CAS Number:
Molecular Formula: C23H15ClN2O5
Molecular Weight: 434.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(2-Biphenyl-2-yl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino]-4-chlorobenzoic acid (Pthaladyn-1)

Compound Description: This compound was identified as a potent inhibitor of dynamin I GTPase through a virtual screening process. It exhibits an inhibitory potency of approximately 170 μM against dynamin I.

Relevance: Pthaladyn-1 shares a similar core structure with 2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid. Both compounds feature a 1,3-dioxo-isoindoline moiety connected to a substituted benzoic acid through an amide linkage. The key difference lies in the substituent on the isoindoline ring; Pthaladyn-1 has a biphenyl group while the target compound features a carboxylic acid group.

4-Chloro-2-(2-(4-(hydroxymethyl)phenyl)-1,3-dioxoisoindoline-5-carboxamido)benzoic acid (Pthaladyn-29)

Compound Description: This compound is a potent dynamin I GTPase inhibitor with an IC50 of 4.58 ± 0.06 μM. It demonstrates borderline selectivity for dynamin I over dynamin II (approximately 5-10 fold).

Relevance: Pthaladyn-29 shares the core 1,3-dioxoisoindoline scaffold with 2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid. Both are part of the "pthaladyn" series, derived from the initial hit Pthaladyn-1 through homology modeling and focused library synthesis. They differ in the substituent at the isoindoline ring (hydroxymethylphenyl in Pthaladyn-29).

4-Chloro-2-((2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl)amino)benzoic acid

Compound Description: This compound is listed as a small molecule inhibitor of dynamin 2, potentially useful for treating centronuclear myopathies.

Relevance: This compound shares a striking structural resemblance to 2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid. Both contain the central 1,3-dioxoisoindoline scaffold connected to a 4-chloro-2-aminobenzoic acid moiety via an amide bond. The main difference lies in the substituent on the isoindoline ring, with a 3-nitrophenyl group present in the related compound instead of the carboxylic acid in the target compound. This similarity suggests a potential shared mechanism of action related to dynamin inhibition.

9-Chloro-2-(2-furanyl)-5-[(phenylacetyl)amino]-1,2,4-triazolo[1,5-c]quinazoline (MRS 1220)

Compound Description: MRS 1220 is a potent and selective antagonist of the adenosine A3 receptor subtype. It effectively reverses hypoxic inhibition of synaptic potentials in rat cortical neurons by blocking the action of adenosine on A3 receptors.

Relevance: While not sharing the same core structure, MRS 1220 possesses a phenylacetyl amino group similarly to 2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid. This similarity highlights a potential structure-activity relationship where the phenylacetyl moiety might play a role in the biological activity of both compounds, despite targeting different receptor systems.

Properties

Product Name

2-{4-chloro-3-[(phenylacetyl)amino]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid

IUPAC Name

2-[4-chloro-3-[(2-phenylacetyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid

Molecular Formula

C23H15ClN2O5

Molecular Weight

434.8 g/mol

InChI

InChI=1S/C23H15ClN2O5/c24-18-9-7-15(12-19(18)25-20(27)10-13-4-2-1-3-5-13)26-21(28)16-8-6-14(23(30)31)11-17(16)22(26)29/h1-9,11-12H,10H2,(H,25,27)(H,30,31)

InChI Key

MOXFMMNQHZOPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.